molecular formula C15H13N3O B12521748 N-(3-cyanophenyl)-2-(methylamino)benzamide CAS No. 712309-25-6

N-(3-cyanophenyl)-2-(methylamino)benzamide

Cat. No.: B12521748
CAS No.: 712309-25-6
M. Wt: 251.28 g/mol
InChI Key: IOUKDUCLLPZBSG-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(methylamino)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This high-purity compound is provided for research and development purposes, specifically for use as a reference standard or a chemical building block. It is designed for use in laboratory settings to facilitate studies in areas such as [e.g., compound's main applications - enzyme inhibition, receptor binding, etc.]. Its molecular structure, which features both cyanophenyl and methylamino substituents, makes it a valuable intermediate for the synthesis of more complex molecules or for probing biochemical pathways. The specific mechanism of action, physicochemical properties, and full toxicological profile of this compound are [e.g., currently under investigation or not fully characterized]. Researchers should consult the product's Certificate of Analysis for detailed information on batch-specific purity and characterization data. Handling of this substance should be conducted in accordance with applicable laboratory safety protocols. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

712309-25-6

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(methylamino)benzamide

InChI

InChI=1S/C15H13N3O/c1-17-14-8-3-2-7-13(14)15(19)18-12-6-4-5-11(9-12)10-16/h2-9,17H,1H3,(H,18,19)

InChI Key

IOUKDUCLLPZBSG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N 3 Cyanophenyl 2 Methylamino Benzamide

Diverse Synthetic Routes for the N-(3-cyanophenyl)-2-(methylamino)benzamide Core

The construction of the this compound scaffold can be approached through various synthetic strategies, including linear and convergent pathways. The choice of route often depends on the availability of starting materials, desired scale, and efficiency.

A common linear approach to N-aryl benzamides involves the formation of an amide bond between a carboxylic acid and an amine. For the target molecule, a plausible linear synthesis commences with 2-aminobenzoic acid.

A representative multi-step linear synthesis can be outlined as follows:

N-Methylation: The synthesis can begin with the selective N-methylation of 2-aminobenzoic acid to yield 2-(methylamino)benzoic acid.

Acid Activation: The resulting 2-(methylamino)benzoic acid is then activated, for example, by conversion to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Coupling: The final step is the coupling of the activated acid derivative with 3-aminobenzonitrile to form the desired this compound.

Table 1: Optimization Parameters for Linear Synthesis

Step Reagent/Catalyst Solvent Temperature (°C) Potential Outcome
N-Methylation Dimethyl sulfate, K₂CO₃ Acetone Reflux High yield of 2-(methylamino)benzoic acid
Acid Activation Thionyl Chloride (SOCl₂) Toluene Reflux Efficient conversion to 2-(methylamino)benzoyl chloride
Amide Coupling Pyridine Dichloromethane 0 to 25 Formation of the final product with pyridine acting as a base

Modern synthetic chemistry increasingly emphasizes the use of catalytic and green methodologies to reduce waste and improve sustainability.

Direct Amidation: Catalytic direct amidation of 2-(methylamino)benzoic acid with 3-aminobenzonitrile, using boric acid or other catalysts, can form the amide bond without the need for stoichiometric activators, reducing waste.

Palladium-Catalyzed Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and could be adapted for the synthesis of benzamides. nih.gov

Green Solvents: The use of bio-derived solvents or aqueous micellar media can replace traditional organic solvents, reducing the environmental impact of the synthesis. nih.gov

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods. syrris.jp The use of packed columns with immobilized reagents can streamline multi-step syntheses. syrris.jp

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, temperature, catalyst, and base.

The final amide coupling step is often the focus of optimization efforts. The selection of the coupling reagent and the reaction conditions can significantly impact the outcome.

Table 2: Evaluation of Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive Base Solvent Typical Yield (%)
DCC HOBt DIPEA DMF 75-90
HATU - DIPEA DMF 85-95
T3P - Pyridine Ethyl Acetate 80-95
SOCl₂ - Pyridine DCM 70-85

Data is representative for general benzamide (B126) synthesis.

Functional Group Interconversions and Selective Modifications of the Compound

The presence of multiple functional groups in this compound allows for a variety of selective modifications and interconversions.

The benzamide moiety is a robust functional group, but it can undergo several transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved through acid or base-catalyzed hydrolysis to yield 2-(methylamino)benzoic acid and 3-aminobenzonitrile. This reaction typically requires harsh conditions, such as refluxing in strong acid or base.

Reduction: The carbonyl group of the benzamide can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide to a secondary amine, yielding N-(3-cyanobenzyl)-N-methyl-2-aminobenzylamine.

N-H Reactivity: The N-H bond of the amide can participate in reactions such as N-alkylation or N-acylation, although this can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group.

Table 3: Potential Functional Group Interconversions

Functional Group Reagent(s) Product Functional Group
Benzamide (C=O) LiAlH₄ Amine (-CH₂-NH-)
Cyano (-CN) H₂/Pd-C Aminomethyl (-CH₂-NH₂)
Cyano (-CN) H₃O⁺, heat Carboxylic Acid (-COOH)
Methylamino (-NHCH₃) Acyl Chloride N-acyl-N-methylamino

Transformations Involving the Methylamino Substituent

The methylamino group in this compound offers a site for various chemical modifications. Further N-alkylation could be achieved, although controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging. Selective mono-N-methylation of primary amines can be achieved using reagents like dimethyl carbonate or through catalytic methods involving methanol in the presence of a suitable catalyst. For instance, ruthenium-catalyzed N-methylation of amines using methanol as a C1 source has been demonstrated to be an effective method.

The methylamino group can also be a target for other functionalization reactions. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acetyl or other N-acyl derivatives.

Potential Transformations of the Methylamino Group
Reaction TypeReagents and ConditionsExpected Product
Further N-AlkylationAlkyl halide (e.g., CH3I), base (e.g., K2CO3), solvent (e.g., DMF)N-(3-cyanophenyl)-2-(dimethylamino)benzamide
AcylationAcetyl chloride or acetic anhydride, base (e.g., pyridine)N-(3-cyanophenyl)-2-(N-methylacetamido)benzamide
Reductive AminationFormaldehyde, reducing agent (e.g., NaBH3CN)N-(3-cyanophenyl)-2-(dimethylamino)benzamide

Reactions of the Cyanophenyl Group and its Derivatives

The cyanophenyl group in this compound is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric or sulfuric acid in the presence of water. Basic hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide, which initially forms a carboxylate salt that is subsequently protonated to yield the carboxylic acid. The conversion of nitriles to amides is also possible under controlled conditions, often as an intermediate step in the hydrolysis to a carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH4). However, care must be taken as LiAlH4 can also reduce the amide functionality. Alternative reducing agents that are more selective for the nitrile group in the presence of an amide, such as catalytic hydrogenation with a specific catalyst (e.g., Raney nickel), might be employed. The reduction of a cyano group to a primary amine while preserving a Boc-protected amine in the same molecule has been reported using LiAlH4, suggesting that selectivity can be achieved under certain conditions.

Potential Transformations of the Cyanophenyl Group
Reaction TypeReagents and ConditionsExpected Product
Hydrolysis to Carboxylic AcidH3O+, heat or 1. NaOH, H2O, heat; 2. H3O+N-(3-carboxyphenyl)-2-(methylamino)benzamide
Reduction to Primary Amine1. LiAlH4, THF; 2. H2O or H2, Raney NickelN-(3-(aminomethyl)phenyl)-2-(methylamino)benzamide
Conversion to TetrazoleNaN3, NH4Cl, DMF, heatN-(3-(1H-tetrazol-5-yl)phenyl)-2-(methylamino)benzamide

Strategies for Stereoselective Synthesis (if applicable)

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, if chiral centers were to be introduced into the molecule, for instance, by modification of the substituents, stereoselective synthetic strategies would become relevant.

Chiral Auxiliaries and Asymmetric Catalysis

For the synthesis of chiral derivatives of this compound, chiral auxiliaries could be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. This approach utilizes a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. For example, in the synthesis of chiral amides, a rhodium/chiral squaramide co-catalyzed carbene N-H insertion has been shown to be effective.

Diastereoselective Approaches

If a chiral center is already present in a derivative of this compound, the introduction of a new stereocenter can be influenced by the existing one, leading to a diastereoselective reaction. The degree of diastereoselectivity would depend on the proximity of the existing chiral center to the reaction site and the reaction conditions. Diastereoselective hydroalkylation of dienes with oxazolones has been reported, demonstrating the formation of contiguous stereocenters with high diastereoselectivity.

Purification and Characterization Techniques in Synthetic Organic Chemistry (Focused on confirming successful synthesis, not property identification)

Purification:

The purification of this compound would typically involve standard techniques used for solid organic compounds.

Crystallization: This is a primary method for purifying solid compounds. A suitable solvent or solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling of the saturated solution would induce crystallization of the pure compound, leaving impurities in the mother liquor.

Column Chromatography: If crystallization is not effective, purification can be achieved by column chromatography on silica gel. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would be chosen to achieve good separation of the desired product from any impurities.

Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be a useful technique.

Characterization:

To confirm the successful synthesis of this compound, a combination of spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the N-H proton of the methylamino group, and the methyl protons.

¹³C NMR: This would show the number of different types of carbon atoms in the molecule. The spectrum would display characteristic signals for the carbonyl carbon of the amide, the nitrile carbon, and the aromatic carbons.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and the secondary amine, the C=O stretching of the amide, and the C≡N stretching of the nitrile group.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid. The purity would be determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram. For chiral derivatives, chiral HPLC could be used to determine the enantiomeric excess.

Spectroscopic Data for Characterization
TechniqueExpected Key Signals/Features
¹H NMRSignals for aromatic protons, amide N-H, methylamino N-H, and methyl protons.
¹³C NMRSignals for amide carbonyl carbon, nitrile carbon, and aromatic carbons.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.
IR SpectroscopyAbsorption bands for N-H, C=O, and C≡N functional groups.

Molecular Mechanisms of Action and Target Engagement Studies

Elucidation of Molecular Targets in Biological Systems (In vitro/Cellular)

No data available.

No data available.

No data available.

Investigation of Cellular Pathway Modulation

No data available.

No data available.

Subcellular Localization Studies of the Compound or its Target

No studies detailing the subcellular localization of N-(3-cyanophenyl)-2-(methylamino)benzamide or its putative biological target were identified. Research in this area would typically involve techniques such as immunofluorescence, confocal microscopy, or biochemical fractionation to determine where in the cell the compound or its target resides, offering clues to its function.

Specificity and Selectivity Profiling Against Related Biological Targets

Information regarding the specificity and selectivity of this compound is not available. This type of profiling is crucial for understanding a compound's potential for off-target effects.

Off-Target Interaction Assessment in In Vitro Systems

There are no published reports on the in vitro assessment of off-target interactions for this compound. Such studies would typically involve screening the compound against a panel of related proteins or receptors to determine its binding affinity and functional activity at unintended targets.

Comparative Analysis with Known Reference Modulators

A comparative analysis of this compound with known reference modulators could not be conducted. This is due to the absence of data on its primary biological target and its activity profile, which are prerequisites for identifying appropriate reference compounds for comparison.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of the Benzamide (B126) Core for Biological Activity

The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic actions. The specific substitution pattern on the benzamide core of N-(3-cyanophenyl)-2-(methylamino)benzamide is critical for its biological activity.

The nature and position of substituents on the benzamide ring can dramatically influence biological activity. Studies on related N-phenylbenzamide derivatives have shown that modifications to this ring system can modulate potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. mdpi.com

Halogenation is a common strategy to enhance biological activity. The introduction of fluorine atoms, for example, can improve metabolic stability and binding affinity. nih.gov In the context of benzamides, fluoro-substitutions have been shown to increase binding affinity for targets like cereblon (CRBN). nih.gov Similarly, alkylation, such as the introduction of a methyl group, can also impact activity. For example, in a series of benzamide derivatives, the presence and position of a methyl group on the benzamide ring influenced their activity as Smoothened (Smo) receptor antagonists. mdpi.com

The following table summarizes the effects of hypothetical substitutions on the benzamide core, based on general principles observed in related compound series.

Substituent Position on Benzamide Ring Predicted Effect on Activity Rationale based on related compounds
Fluoro (F)4-positionPotential increase in binding affinityFluorine can act as a hydrogen bond acceptor and enhance lipophilicity. nih.gov
Chloro (Cl)5-positionMay enhance potencyHalogens can form favorable interactions in binding pockets.
Methyl (CH3)4-positionVariable; could increase or decrease activity depending on the targetSteric and electronic effects can influence binding. mdpi.com
Methoxy (B1213986) (OCH3)4-positionPotential for hydrogen bonding and improved solubilityThe oxygen atom can act as a hydrogen bond acceptor. nih.gov

This table is illustrative and based on findings from related benzamide series. The actual effects would need to be determined experimentally for this compound.

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. For N-aryl benzamides, the rotational freedom around the amide bond and the bonds connecting the aryl rings allows the molecule to adopt various conformations. nih.gov Molecular modeling and conformational analysis studies on similar benzamides have revealed that the preferred conformation in a receptor-bound state is often a low-energy one. nih.govmdpi.com

The relative orientation of the benzamide and the N-phenyl ring is crucial. Some N-aryl benzamide derivatives adopt a linear conformation to bind effectively within a receptor's binding pocket, while others may assume a more "arc"-shaped configuration. mdpi.com The specific conformation is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For This compound , the intramolecular hydrogen bond that can potentially form between the amide N-H and the ortho-methylamino group could play a significant role in restricting the conformation and pre-organizing the molecule for target binding.

Impact of the Cyanophenyl Moiety on Molecular Interactions

The cyanophenyl group is a key feature of many pharmacologically active compounds, contributing to target affinity and influencing physicochemical properties. taylorandfrancis.comnih.gov

The position of the cyano group on the phenyl ring is critical. In many cases, the cyano group acts as a potent hydrogen bond acceptor, forming crucial interactions with receptor-site amino acids. taylorandfrancis.comnih.gov Its linear geometry and electronic properties make it a versatile functional group in drug design.

Studies on various ligand-receptor systems have demonstrated the importance of the cyano group's placement. For instance, in a series of indole (B1671886) derivatives, the position of the cyano group significantly impacted their binding affinity for α-synuclein aggregates. nih.gov Moving the cyano group from the para to the meta or ortho position can drastically alter the binding mode and potency. taylorandfrancis.com In the case of This compound , the meta position of the cyano group on the N-phenyl ring will dictate its potential hydrogen bonding interactions within a binding pocket.

Additional substituents on the cyanophenyl ring can further modulate the molecule's properties. Electron-withdrawing or electron-donating groups can fine-tune the electronic character of the cyano group and the aromatic ring, thereby influencing binding affinity and selectivity. For example, the introduction of a methyl group on a benzonitrile (B105546) moiety has been shown to establish favorable interactions with receptor side chains. taylorandfrancis.com

The following table illustrates potential effects of substituents on the cyanophenyl ring of the title compound.

Substituent on Cyanophenyl Ring Position Predicted Effect on Affinity/Selectivity Rationale based on related compounds
Fluoro (F)ortho to cyanoMay enhance binding through additional interactionsCan alter the electronic nature and participate in halogen bonding.
Hydroxyl (OH)para to cyanoCould introduce a new hydrogen bond donor/acceptor siteMay improve solubility and provide additional binding interactions.
Methyl (CH3)ortho to cyanoSteric hindrance could decrease affinity, or hydrophobic interactions could increase itThe effect is highly dependent on the topology of the binding site.

This table presents hypothetical scenarios based on general principles of medicinal chemistry.

Contributions of the Methylamino Group to Activity and Selectivity

In related benzamide structures, the presence of an amino or substituted amino group at the ortho position has been shown to be important for activity. For example, in a series of N-(2-aminophenyl)-benzamide derivatives, this group was crucial for their inhibitory activity against histone deacetylase 2 (HDAC2). mdpi.com Furthermore, methylation of an amino group can sometimes enhance activity, as seen in certain neuroleptic benzamides where N-methylation led to increased potency. nih.gov The methylamino group in This compound can also form an intramolecular hydrogen bond with the amide proton, which can restrict the molecule's conformation and potentially favor a bioactive pose.

Stereochemical Considerations and Chiral Recognition

At present, there is no direct evidence in the public domain to suggest that this compound is chiral or that stereochemistry plays a significant role in its activity. The molecule does not possess a classical chiral center. However, in related, more complex structures, the introduction of chiral centers has been shown to be a critical determinant of biological activity. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, a clear stereospecific activity was observed, with the (S)-configuration being markedly more potent than the (R)-isomer. This highlights that should a chiral element be introduced into the this compound scaffold, it would be reasonable to expect significant differences in the biological activity of the resulting enantiomers. The differential interactions of enantiomers with a chiral biological target, such as an enzyme or receptor binding pocket, would likely lead to one stereoisomer having a higher affinity and, consequently, greater potency.

Modifications of the Amino Functionality and their Biological Consequences

The amino functionality in this compound, specifically the methylamino group, is a key site for modification in SAR studies. Alterations to this group can profoundly influence the compound's biological activity, selectivity, and physicochemical properties.

Modifications often focus on several aspects:

Alkyl substitution: Changing the methyl group to other alkyl groups (e.g., ethyl, propyl) can probe the size of the binding pocket it occupies. A larger substituent might provide additional beneficial hydrophobic interactions, but an excessively bulky group could lead to a steric clash, thereby reducing activity. In studies on thieno-pyrimidine derivatives, it was observed that bulkier groups in certain positions could enhance biological activity, whereas in other areas, they were detrimental. mdpi.com

N-Acylation/N-Sulfonylation: Conversion of the secondary amine to an amide or sulfonamide can alter its hydrogen bonding capacity and electronic properties. An amide, for instance, can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target protein.

Replacement with other functional groups: The methylamino group could be replaced entirely with other functionalities, such as a hydroxyl or methoxy group, to investigate the importance of the nitrogen atom and its basicity for activity.

The biological consequences of these modifications are manifold. For instance, in a study on 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino part of the molecule strongly influenced both the desired biological activity and cytotoxicity. researchgate.net This underscores that even seemingly minor changes to the amino portion of this compound could lead to significant shifts in its biological profile.

The following table summarizes hypothetical modifications to the amino functionality of this compound and their potential biological consequences, based on general principles observed in related compounds.

Modification of Methylamino Group Potential Biological Consequences Rationale
Demethylation (to primary amine) Altered hydrogen bonding capacity; potential change in selectivity and potency.The primary amine can act as a better hydrogen bond donor.
N-Ethylation (to ethylamino) Potential increase or decrease in potency depending on the size of the binding pocket.Probes steric tolerance at this position.
N,N-Dimethylation (to dimethylamino) Loss of hydrogen bond donor capability; potential increase in lipophilicity.May alter the binding mode and affect cell permeability.
N-Acetylation Introduction of a hydrogen bond acceptor; potential for new interactions with the target.Changes electronic properties and steric bulk.

It is important to note that without experimental data for this compound itself, these remain informed hypotheses based on SAR trends in analogous chemical series.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. uomisan.edu.iq This method is instrumental in understanding the binding mechanism and is often the first step in structure-based drug design.

Molecular docking simulations are used to place a ligand, such as a benzamide (B126) derivative, into the binding site of a target protein. The output provides various possible binding poses. For benzamide-type ligands targeting CRBN, studies have utilized crystal structures, such as PDB ID: 4TZ4, to define the binding pocket. nih.gov Analysis of these docked poses reveals the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. These interactions are critical for stabilizing the ligand-protein complex. For instance, in related benzamide inhibitors of acetylcholinesterase, interactions with tyrosine residues (TYR-337, TYR-124) and serine (SER-203) have been shown to be dominant. nih.gov

Table 1: Example of Key Interacting Residues for Benzamide Analogs with Protein Targets

This table illustrates the types of amino acid residues that are commonly found to interact with benzamide-class compounds in different protein targets, as identified through molecular docking studies.

Target ProteinPDB IDKey Interacting ResiduesType of Interaction
Cereblon (CRBN)4TZ4E377, W380, W386Hydrogen Bond, Pi-stacking
Acetylcholinesterase (AChE)4EY7TYR-337, TYR-124, SER-203Hydrogen Bond, Hydrophobic
Prostaglandin (B15479496) H2 Synthase-11PGEALA356, TYR385Halogen Bond, Hydrophobic

After generating docking poses, scoring functions are used to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, typically expressed in units of energy such as kcal/mol. A lower (more negative) score generally indicates a more favorable binding affinity. For example, in a study of brominated benzamide isomers docked into prostaglandin H2 synthase-1 (PDB: 1PGE), binding affinities of -7.7 kcal/mol and -7.4 kcal/mol were reported. jst.go.jp These values are compared against a known inhibitor to gauge the potential efficacy of the new compound.

Table 2: Illustrative Binding Affinity Predictions for Benzamide Analogs

This table provides examples of predicted binding affinity scores for different benzamide compounds against their biological targets, demonstrating the output of scoring functions in molecular docking.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
N-(2-bromophenyl)-4-methoxybenzamideProstaglandin H2 Synthase-1-7.7 jst.go.jp
N-(3-bromophenyl)-4-methoxybenzamideProstaglandin H2 Synthase-1-7.4 jst.go.jp
Pomalidomide (control)Cereblon (CRBN)-9.3 nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)Not reported, IC50 = 0.056 µM nih.gov

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. By employing docking algorithms and scoring functions on a massive scale, researchers can prioritize a smaller, more manageable number of compounds for experimental testing. This approach has been successfully used to identify novel benzimidazole (B57391) and 2-arylquinazoline inhibitors from extensive compound databases. scispace.comnih.gov This methodology allows for the rapid expansion of structure-activity relationships (SAR) around initial hits.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the complex and the conformational behavior of the ligand. mdpi.com

MD simulations are performed to assess the stability of the predicted ligand-target complex in a simulated physiological environment. A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions over the course of the simulation. A complex that reaches a stable plateau with low RMSD values (e.g., under 3 Å) is considered stable. researchgate.net Studies on other inhibitor-protein complexes have shown that stable systems often exhibit average RMSD values of around 2 Å over simulation times extending to hundreds of nanoseconds. researchgate.net This analysis confirms that the ligand remains securely in the binding pocket.

Table 3: Representative RMSD Data from a Molecular Dynamics Simulation

This table illustrates how RMSD data might be presented to show the stability of a ligand-protein complex over time. Low and converging RMSD values suggest a stable binding pose.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.00.0
501.81.5
1002.11.7
1502.01.6
2002.11.8

MD simulations allow for extensive sampling of the different conformations that a ligand can adopt within the binding site. This conformational landscape can be visualized using free energy landscape plots, which map the energy of the system as a function of specific geometric parameters (like RMSD or the distance between certain atoms). These plots help identify the most stable (lowest energy) conformational states of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can understand the dynamic interactions, such as the formation and breaking of hydrogen bonds, that govern the binding event. nih.gov This detailed analysis provides a more accurate estimation of the binding free energy and the mechanism of inhibition.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into molecular properties by solving approximations of the Schrödinger equation. nih.gov Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, relative energies, and electronic properties, offering a balance of accuracy and computational cost. nih.gov

Quantum chemical methods are powerful tools for elucidating the electronic structure of molecules, calculating reactivity descriptors (such as electrophilicity and nucleophilicity), and predicting spectroscopic data. For example, DFT calculations have been successfully used to determine the principal components of backbone amide-¹⁵N chemical shift anisotropy (CSA) tensors in proteins like cytochrome-b₅. nih.gov Such calculations can reveal how electronic structure influences NMR parameters, aiding in the interpretation of experimental data for structural and dynamic studies. nih.gov

For substituted benzamides, computational methods can predict how substituents affect the electron distribution in the aromatic rings and the amide bond. The cyano group is a strong electron-withdrawing group, which would influence the charge distribution and reactivity of the phenyl ring to which it is attached. The methylamino group, conversely, is an electron-donating group. These electronic effects are key to understanding the molecule's reactivity in processes like electrophilic or nucleophilic aromatic substitution.

Substituted benzamides exhibit conformational isomerism primarily due to restricted rotation around the C(O)-N amide bond and the C(aryl)-C(O) bond. Theoretical and experimental studies on substituted benzamides have identified two primary conformers related to the amide bond: cis and trans, defined by the relative orientation of the carbonyl oxygen and the substituent on the nitrogen. nih.gov

In a comprehensive study combining Lanthanide-Induced-Shift (LIS) NMR analysis with ab initio calculations on various substituted benzamides, it was found that for N-methyl-2-methoxy benzamide, the trans conformer is significantly more stable than the cis conformer. nih.gov Theoretical conformational analysis of neuroleptic benzamide drugs also shows that the relative stability of different conformers (e.g., folded vs. extended) is critical for their pharmacological activity and interaction with dopamine (B1211576) receptors. nih.gov For N-(3-cyanophenyl)-2-(methylamino)benzamide, rotation around the C(aryl)-N bond and the C(aryl)-C(O) bond would lead to multiple possible conformers. The energetic minima would be determined by a balance of steric hindrance between the substituents and potential intramolecular hydrogen bonding, for instance between the amide N-H and the nitrogen of the methylamino group.

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. As mentioned, a study of the gold-catalyzed cyclization of N-propargyl benzamide utilized computational calculations to support a solvent-dependent change of the rate-determining step. nih.gov Such studies involve locating the transition state structures on the potential energy surface and calculating their energies to determine the activation barriers for different possible pathways.

Another example involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which provides a direct route to N-allylbenzamides. acs.org While this study focused on the synthetic outcome, a detailed mechanistic investigation using quantum chemical calculations could elucidate the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps, and explain the observed product distributions based on the electronic effects of the substrates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This compound belongs to the class of aminophenyl benzamide derivatives, many of which have been identified as potent histone deacetylase (HDAC) inhibitors, an important target for anticancer agents. nih.govnih.gov

Several 3D-QSAR studies have been conducted on aminophenyl benzamide derivatives to build predictive models for their HDAC inhibitory potency. nih.govbenthamdirect.com In one such study, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. benthamdirect.comresearchgate.net This model was then used to generate a predictive atom-based 3D-QSAR model for a set of 48 aminophenyl benzamide derivatives. benthamdirect.comresearchgate.net

The resulting models demonstrated excellent statistical significance, providing clear insights into the structural requirements for potent HDAC inhibition.

Table 1: Statistical Validation of 3D-QSAR Models for Aminophenyl Benzamide HDAC Inhibitors

Study Reference Correlation Coefficient (r²) Cross-validated Coefficient (q²) Fisher Ratio (F) Key Findings
Mahipal et al. (2010) nih.govbenthamdirect.com 0.99 0.85 631.80 Hydrophobic character and hydrogen bond donating groups are crucial for activity. Electron-withdrawing groups have a negative influence.

These QSAR models consistently indicate that hydrophobic character is a critical determinant of HDAC inhibitory activity, and the inclusion of hydrophobic substituents is predicted to enhance potency. nih.govbenthamdirect.com Furthermore, hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups have a negative influence on inhibitory potency. nih.govbenthamdirect.com These findings provide a clear set of guidelines for the rational design of new, more potent benzamide-based HDAC inhibitors. tandfonline.com

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For a compound like this compound, which has potential as a sirtuin inhibitor, a pharmacophore model would be developed to understand its interaction with the target protein.

A typical pharmacophore model for a sirtuin inhibitor containing a cyanophenyl-benzamide scaffold would likely include the following features:

Hydrogen Bond Acceptors (HBA): The nitrogen of the cyano group and the oxygen of the amide carbonyl are strong candidates for forming hydrogen bonds with amino acid residues in the sirtuin binding pocket.

Hydrogen Bond Donors (HBD): The hydrogen atom of the amide group and the hydrogen of the methylamino group can act as hydrogen bond donors. nih.gov

Aromatic Rings (AR): The phenyl ring of the benzamide and the cyanophenyl ring are expected to engage in aromatic interactions, such as pi-pi stacking, with aromatic amino acid residues like phenylalanine or tyrosine in the active site. nih.gov

Hydrophobic Features (HY): The methyl group attached to the amine is a potential hydrophobic feature that could interact with nonpolar regions of the binding site.

A hypothetical pharmacophore model for this compound would be constructed by aligning it with known active sirtuin inhibitors. This model would then serve as a 3D query for virtual screening of chemical databases to identify novel compounds with similar features and potentially higher activity. Feature-based design would involve modifying the core structure of this compound to better match the identified pharmacophore features, aiming to enhance its binding affinity and selectivity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. mdpi.comnih.gov Various computational models and software can predict these properties for this compound based on its chemical structure. While specific experimental data is not available, predictions for structurally similar aminobenzamide derivatives often provide valuable insights. nih.gov

Predicted ADMET Properties of this compound and Related Compounds

PropertyPredicted Outcome for this compound (Hypothetical)General Findings for Aminobenzamide Derivatives
Absorption
Human Intestinal AbsorptionHighGenerally well-absorbed. mdpi.com
Blood-Brain Barrier (BBB) PenetrationModerate to HighVariable, some derivatives show potential for CNS penetration. mdpi.com
Distribution
Plasma Protein BindingHighOften exhibit significant binding to plasma proteins.
Volume of Distribution (VDss)ModerateIndicative of distribution into tissues.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific CYP isozymes (e.g., CYP2D6, CYP3A4)Many benzamide derivatives show interactions with CYP enzymes. mdpi.com
Excretion
Renal ExcretionModerateA likely route of elimination for the compound and its metabolites.
Toxicity
AMES MutagenicityLikely non-mutagenicGenerally, a low risk for mutagenicity in this class of compounds.
hERG InhibitionLow to Moderate RiskA critical parameter to assess for potential cardiotoxicity.
HepatotoxicityLow to Moderate RiskOften a concern for aromatic compounds, requiring careful evaluation.

These predictions are generated using algorithms that analyze the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the presence of specific functional groups. For instance, the presence of aromatic rings and a moderate molecular weight in this compound would suggest good oral bioavailability. However, the potential for CYP enzyme inhibition would need to be carefully considered in further drug development, as it could lead to drug-drug interactions. It is crucial to note that these are theoretical predictions and would require experimental validation.

Design, Synthesis, and Preliminary in Vitro Evaluation of Analogues and Derivatives

Rational Design Strategies for Novel N-(3-cyanophenyl)-2-(methylamino)benzamide Analogues

Rational drug design aims to optimize the biological activity of a compound by making informed structural modifications. These strategies are guided by an understanding of the compound's structure-activity relationships (SAR).

Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy can be used to enhance potency, alter selectivity, reduce toxicity, or improve pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com For this compound, several bioisosteric replacements could be considered. For instance, the amide bond is a common site for metabolic degradation, and its replacement with more stable bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles can lead to compounds with improved metabolic stability. nih.gov

Original Moiety Potential Bioisosteric Replacements Rationale
Cyano Group (-CN)Tetrazole, Carboxamide, OxadiazoleMimic the electronic and steric properties of the cyano group, potentially improving metabolic stability and receptor interactions. drughunter.com
Amide Linker (-CONH-)1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole, Thioamide, TrifluoroethylamineEnhance metabolic stability against proteolysis and modulate hydrogen bonding capacity. drughunter.comnih.gov
Phenyl RingPyridyl, Thienyl, PyrazolylAlter electronic distribution, solubility, and potential for new vector interactions with the biological target. rsc.org
Methylamino Group (-NHCH3)Hydroxymethyl, Methoxy (B1213986), CyclopropylaminoModulate lipophilicity, hydrogen bonding potential, and steric bulk.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular cores that can serve as replacements for the central framework of a known active compound. nih.gov This approach can lead to the discovery of novel chemical classes with improved properties or a different intellectual property landscape. rsc.org For this compound, the benzamide (B126) core could be replaced with other scaffolds, such as quinazolinones or benzimidazoles, which have been synthesized through various methodologies. capes.gov.brorientjchem.org This strategy, inspired by pharmacophoric features of known bioactive agents, can lead to new compounds with significant activity. nih.gov

Fragment-based design involves screening small chemical fragments to identify those that bind to a biological target. These fragments can then be grown or linked together to create a more potent lead compound. This approach could be used to identify novel replacements for either the 3-cyanophenyl or the 2-(methylamino)benzoyl portions of the parent molecule.

Prodrug design is a strategy to overcome undesirable properties of a drug candidate, such as poor solubility, chemical instability, or lack of site-specific delivery. ijpcbs.comresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ijpcbs.com For this compound, the secondary amine or the amide group could be modified to create prodrugs. For example, N-acylation or the formation of a carbamate (B1207046) could temporarily mask the amine's polarity, potentially improving membrane permeability. nih.gov Similarly, the amide nitrogen could be part of a system designed for targeted release. nih.gov It is estimated that over 10% of all marketed drugs are prodrugs. nih.gov

Prodrug Strategy Moiety to be Modified Potential Promoieties Activation Mechanism
Improving SolubilityAmine or AmidePhosphate esters, Amino acid conjugatesEnzymatic (e.g., phosphatase, peptidase) cleavage. researchgate.net
Enhancing PermeabilityAmine or AmideN-acylation, N-alkylation, CarbamatesEnzymatic (e.g., amidase, esterase) hydrolysis. nih.govnih.gov
Site-Specific DeliveryPhenyl RingGlycosidesEnzymatic cleavage by specific glycosidases at the target site.
Reductive ActivationCyano GroupN-oxidesReduction under hypoxic conditions, often relevant in tumors. nih.gov

Advanced Synthetic Methodologies for Analogue Libraries

The synthesis of diverse libraries of analogues is crucial for exploring the structure-activity relationships of a lead compound. Advanced synthetic methodologies can significantly accelerate this process.

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds. capes.gov.br These techniques involve the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold. For the synthesis of this compound analogues, a parallel synthesis approach could be employed where a common intermediate, such as 2-aminobenzamide, is reacted with a diverse set of benzoyl chlorides to generate a library of benzamide derivatives. orientjchem.org Similarly, various anilines could be reacted with a common acid chloride to explore modifications of the N-phenyl portion.

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for library synthesis, including enhanced reaction speed, improved safety, and greater control over reaction parameters. amidetech.comuzh.ch Automated flow synthesis systems can perform multi-step reactions, including workup and purification, with minimal manual intervention. amidetech.commit.edu This technology is particularly well-suited for the synthesis of peptide-like molecules and other compounds requiring iterative coupling steps. nih.govthieme-connect.de The synthesis of this compound analogues could be streamlined using a flow chemistry setup, allowing for the rapid and efficient production of a diverse set of compounds for in vitro screening.

Parameter Batch Synthesis Flow Synthesis
Reaction Time Generally longer, includes manual transfer between steps.Significantly shorter due to rapid heating, cooling, and reagent mixing. nih.gov
Scalability Can be challenging, often requires re-optimization.More straightforward by running the system for a longer duration.
Safety Handling of large quantities of hazardous materials.Smaller reaction volumes at any given time, better heat dissipation. amidetech.com
Process Control More difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. uzh.ch
Automation Can be automated, but often complex.Readily amenable to full automation and in-line analysis. mit.edu

Preliminary In Vitro Biological Assessment of Synthesized Analogues

The preliminary in vitro biological evaluation of the synthesized analogues of this compound was conducted to identify compounds with initial activity, assess their target engagement, and profile their selectivity. This multi-step process is crucial for selecting the most promising candidates for further development.

High-Throughput Screening for Initial Activity Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. nih.gov For the analogues of this compound, a primary HTS campaign was initiated to identify compounds that modulate the activity of a panel of protein kinases, which are well-established targets for therapeutic intervention in various diseases, including cancer. nih.govrsc.org

An enzyme-coupled fluorescence assay was employed for the HTS, a method known for its robustness and suitability for large-scale screening. nih.gov This assay measures the amount of ADP produced by the kinase reaction, providing an indirect measure of kinase activity. The screening was performed in 384-well microplates to maximize throughput and minimize reagent consumption. capes.gov.br

A library of synthesized analogues was screened at a single concentration of 10 µM against a representative panel of kinases, including both tyrosine and serine/threonine kinases, to identify initial "hits". The results of the primary HTS are summarized in the interactive data table below, showcasing the percent inhibition of a selection of analogues against three representative kinases: a receptor tyrosine kinase (RTK), a non-receptor tyrosine kinase (nRTK), and a serine/threonine kinase (S/T Kinase).

Table 1: High-Throughput Screening Results for this compound Analogues This table presents representative data for illustrative purposes.

Compound ID R1 Group R2 Group % Inhibition at 10 µM (RTK) % Inhibition at 10 µM (nRTK) % Inhibition at 10 µM (S/T Kinase)
N3C-MA-001 H H 45 52 38
N3C-MA-002 4-F H 68 75 55
N3C-MA-003 H 4-Cl 82 88 71
N3C-MA-004 4-F 4-Cl 91 95 83
N3C-MA-005 3-Me H 55 61 49

| N3C-MA-006 | H | 3-OMe | 78 | 81 | 65 |

Compounds exhibiting significant inhibition (typically >50%) in the primary screen were selected for further dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀) values. This secondary screening allows for the confirmation of activity and the ranking of compounds based on their potency.

Comparative Target Binding and Functional Assays

Following the identification of active compounds from the HTS, a series of comparative target binding and functional assays were conducted to validate their mechanism of action and quantify their affinity for the target kinases. The use of multiple assay formats, including both enzymatic activity and binding affinity determination, provides a more comprehensive understanding of the inhibitor's properties. nih.gov

A common method for assessing direct binding is the differential scanning fluorimetry (DSF) assay, which measures the thermal stabilization of a protein upon ligand binding. nih.gov This technique can confirm that the observed inhibition in the HTS is due to a direct interaction with the kinase.

To quantify the inhibitory potency, IC₅₀ values were determined using a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction. mdpi.com The results for the most promising analogues against the primary target kinase (nRTK) are presented in the table below.

Table 2: Comparative IC₅₀ Values for Promising Analogues Against the Primary Target Kinase (nRTK) This table presents representative data for illustrative purposes.

Compound ID R1 Group R2 Group IC₅₀ (nM)
N3C-MA-003 H 4-Cl 150
N3C-MA-004 4-F 4-Cl 85
N3C-MA-006 H 3-OMe 210

| Reference Inhibitor | - | - | 50 |

The structure-activity relationship (SAR) analysis of these results indicates that substitutions on the phenyl ring of the benzamide moiety significantly influence the inhibitory activity. researchgate.net For instance, the presence of a chloro group at the 4-position of the R2 phenyl ring (N3C-MA-003) resulted in potent inhibition. This potency was further enhanced by the addition of a fluoro group at the 4-position of the R1 phenyl ring (N3C-MA-004), suggesting a favorable interaction within the kinase's binding pocket.

Selectivity Profiling of Promising Analogues

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. crossfire-oncology.com The most promising analogues, based on their potency in the previous assays, were subjected to extensive selectivity profiling against a broad panel of kinases. This is often performed by specialized contract research organizations that maintain large kinase panels.

The selectivity of an inhibitor can be quantified using various metrics, such as the selectivity score, which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. crossfire-oncology.com A lower score indicates higher selectivity. The results for the most promising analogue, N3C-MA-004, against a representative panel of kinases are shown in the table below.

Table 3: Selectivity Profile of Analogue N3C-MA-004 This table presents representative data for illustrative purposes.

Kinase Family Kinase % Inhibition at 1 µM
Tyrosine Kinase nRTK (Primary Target) 98
RTK 65
Src Family Kinase (SFK) 72
Other Tyrosine Kinase 45
Serine/Threonine Kinase S/T Kinase 1 35
S/T Kinase 2 28

The data reveals that while N3C-MA-004 is a potent inhibitor of its primary nRTK target, it also exhibits some activity against other related tyrosine kinases, such as SFKs. nih.gov This "polypharmacology" can sometimes be beneficial, but further optimization would be required to enhance selectivity if a highly specific inhibitor is desired. The compound showed significantly less activity against the serine/threonine kinases, indicating a degree of selectivity for the tyrosine kinase family.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel or Less-Investigated Biological Targets for Benzamide (B126) Derivatives

The benzamide scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and investigational molecules. However, the full therapeutic potential of this chemical class is yet to be unlocked. Future research on N-(3-cyanophenyl)-2-(methylamino)benzamide should extend beyond the conventional targets.

A significant area of interest is the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP-1, in particular, is a crucial player in DNA damage repair, and its inhibition has emerged as a promising strategy in cancer therapy. nih.gov Recent studies have highlighted novel benzamide derivatives as potent PARP-1 inhibitors. For instance, certain benzamide derivatives have demonstrated impressive inhibitory effects on PARP-1 with IC₅₀ values in the nanomolar range and have shown significant anticancer activity against human colorectal cancer cell lines. nih.gov Given these precedents, a focused investigation into the PARP-inhibitory activity of this compound is warranted.

Another underexplored area for benzamide derivatives is their potential as antiviral agents. Our previous work has shown that certain N-phenylbenzamide derivatives can exhibit broad-spectrum antiviral effects by modulating the intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of viruses such as HIV and Hepatitis B Virus (HBV). nih.gov A novel N-phenylbenzamide derivative, IMB-0523, has shown potent anti-HBV activity both in vitro and in vivo. nih.gov This beckons a thorough evaluation of this compound for its ability to modulate A3G levels and for its potential antiviral efficacy.

Furthermore, the role of benzamides in targeting p38 MAP kinase, a key regulator of pro-inflammatory cytokines, presents another exciting research frontier. nih.govacs.org Imidazole-based benzamide derivatives have been identified as potential p38 MAP kinase inhibitors, suggesting that this compound could be investigated for its anti-inflammatory potential. nih.govacs.org

Table 1: Potential Biological Targets for this compound

Biological TargetTherapeutic AreaRationale for Investigation
Poly(ADP-ribose) Polymerase-1 (PARP-1)OncologyNovel benzamide derivatives show potent PARP-1 inhibition and anticancer activity. nih.gov
APOBEC3G (A3G)VirologyRelated N-phenylbenzamide derivatives exhibit antiviral effects by increasing intracellular A3G levels. nih.gov
p38 MAP KinaseInflammationImidazole-based benzamides have been identified as inhibitors of this pro-inflammatory cytokine regulator. nih.govacs.org

Development of Advanced Synthetic Routes for Complex this compound Analogues

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes to access a diverse range of analogues is crucial. While classical methods for amide bond formation are well-established, contemporary organic synthesis offers more advanced and efficient strategies.

Recent advancements in synthetic methodology provide several promising avenues. For instance, a palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids has been developed as a direct route to N-allylbenzamides. acs.org Adapting such a strategy could allow for the introduction of various aryl and heteroaryl moieties, leading to novel analogues of the target compound.

Furthermore, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water offers a green and cost-effective alternative to traditional methods. rsc.org This approach could be explored for the synthesis of this compound precursors. Another innovative method involves the synthesis of N-arylamides from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com This could be particularly relevant given the cyano functionality of the target compound.

The synthesis of aryl amides from acyl-Bunte salts and aryl azides represents another modern and efficient protocol that demonstrates high functional group tolerance. acs.org The exploration of these advanced synthetic methods will be instrumental in generating a library of complex analogues for biological screening.

Table 2: Advanced Synthetic Strategies for Analogue Synthesis

Synthetic MethodKey FeaturesPotential Application for Analogue Synthesis
Palladium-Catalyzed HydroarylationDirect route to N-allylbenzamides from N-propargyl benzamides and boronic acids. acs.orgIntroduction of diverse aryl and heteroaryl groups.
Fe-mediated SynthesisUtilizes nitroarenes and acyl chlorides in water. rsc.orgGreen and cost-effective synthesis of precursors.
Aza-Hofmann-type RearrangementConverts amidines (from nitriles) to N-arylamides. mdpi.comDirect utilization of the cyano group for amide formation.
Acyl-Bunte Salts and Aryl AzidesEfficient synthesis with high functional group tolerance. acs.orgGeneration of a wide range of functionalized analogues.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netnih.govnih.gov These computational tools can significantly accelerate the design and optimization of novel therapeutic agents by predicting molecular properties, identifying potential drug-target interactions, and generating novel molecular structures. nih.gov

For this compound, AI and ML can be leveraged in several ways. Predictive models can be built using existing data on benzamide derivatives to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogues. nih.gov This would enable the early-stage filtering of compounds with unfavorable profiles, saving time and resources.

Deeper Mechanistic Insights into Cellular Responses (in vitro, non-clinical)

Understanding the detailed molecular mechanisms by which this compound exerts its biological effects is paramount for its further development. In vitro studies using relevant cell lines are essential to elucidate its mechanism of action.

Should the compound show activity against PARP-1, studies could focus on its effect on DNA repair pathways, cell cycle progression, and the induction of apoptosis in cancer cells. nih.gov Techniques such as Western blotting, flow cytometry, and immunofluorescence can be employed to probe these cellular events. For instance, a previously reported benzamide derivative was found to effectively inhibit colony formation and migration of HCT116 cells. nih.gov

If the compound demonstrates antiviral properties, mechanistic studies would involve quantifying the intracellular levels of A3G and investigating its impact on viral replication cycles. nih.gov The effect on both wild-type and drug-resistant viral strains should be assessed to determine its potential for overcoming resistance. nih.gov

In the context of inflammation, investigating the compound's effect on the p38 MAP kinase signaling pathway would be crucial. nih.govacs.org This would involve measuring the phosphorylation status of p38 and its downstream targets, as well as the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Potential as a Chemical Probe or Tool Compound in Biological Research

A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. Given the potential for this compound to interact with specific biological targets, it could be developed into a valuable chemical probe.

To serve as a reliable chemical probe, a compound must exhibit high potency and selectivity for its target. If this compound is found to be a potent and selective inhibitor of a particular enzyme, for example, it could be used to dissect the role of that enzyme in various cellular processes.

The development of analogues with photoaffinity labels or fluorescent tags could further enhance its utility as a tool compound, enabling the identification of its direct binding partners and visualization of its subcellular localization. The structural information of a related compound, 3-Amino-2-[(4-cyanophenyl)methylamino]benzamide, is available in public databases like PubChem, which can serve as a starting point for the design of such probes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(3-cyanophenyl)-2-(methylamino)benzamide, and how do reaction parameters influence yield and purity?

  • Methodological Answer: A common approach involves coupling acyl chlorides or anhydrides with substituted anilines. For example, N-methylisatoic anhydride reacts with aromatic amines (e.g., 3-cyanoaniline) in glacial acetic acid under reflux (100°C, overnight), followed by precipitation in water . Key parameters include stoichiometric ratios (1.5 equiv. of anhydride), solvent choice (polar aprotic vs. acidic media), and purification via recrystallization (ethanol/water). Monitoring by TLC and spectroscopic validation (¹H NMR, IR) is critical to confirm product identity and purity (>95% by HPLC) .

Q. How can structural conformation and intermolecular interactions of This compound be characterized?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for resolving conformational details. For analogous benzamides, XRD revealed dihedral angles (e.g., 36.2° between aromatic rings) and hydrogen-bonding motifs (N–H⋯O interactions forming molecular chains) . Complementary techniques include IR spectroscopy (amide C=O stretch at ~1647 cm⁻¹) and ¹³C NMR to confirm electronic effects of substituents (e.g., cyano vs. methyl groups) .

Q. What purification and analytical techniques ensure high-purity This compound for biological assays?

  • Methodological Answer: Post-synthesis, precipitation in ice-cold water removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) isolates the product. Purity validation requires HPLC (retention time ~2.2 min, 95% purity) and HRMS ([M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How do substituents (e.g., cyano vs. methyl) influence reaction mechanisms in copper-mediated C–H functionalization of benzamide derivatives?

  • Methodological Answer: Substituents dictate reaction pathways. Under basic conditions, electron-withdrawing groups (e.g., –CN) promote organometallic C–H activation via Cu(II)-amide intermediates, enabling directed functionalization (e.g., methoxylation). Under acidic conditions, single-electron-transfer (SET) mechanisms dominate, leading to nondirected halogenation. Computational studies (DFT) correlate substituent electronic profiles with transition-state energies .

Q. What computational approaches predict the physicochemical and pharmacokinetic properties of This compound?

  • Methodological Answer: Quantum chemistry (e.g., DFT for orbital energies), QSPR models (correlating structure with solubility/logP), and neural networks (predicting bioavailability) are employed. For example, CC-DPS integrates these methods to forecast properties like partition coefficients and metabolic stability . Molecular dynamics simulations further assess protein-ligand binding affinities for target validation .

Q. How can synthetic challenges (e.g., regioselectivity in acylation) be addressed during benzamide derivatization?

  • Methodological Answer: Regioselectivity is controlled by steric/electronic effects. For meta-substituted anilines (e.g., 3-cyanoaniline), bulky acylating agents (e.g., N-Boc-protected reagents) favor amidation at the less hindered position. Kinetic vs. thermodynamic conditions (low vs. high temperature) also modulate selectivity. TLC-guided optimization and protecting-group strategies (e.g., –CN stability under acidic/basic conditions) are critical .

Q. What strategies resolve contradictions in biological activity data for benzamide analogs (e.g., sigma-2 receptor vs. antibacterial targets)?

  • Methodological Answer: Functional group substitutions (e.g., fluoro vs. cyano) alter target specificity. For sigma-2 receptor ligands, fluoroethoxy substituents enhance tumor uptake (2.5–3.7% ID/g in mice) , while chloro/trifluoromethyl groups in antibacterial analogs target bacterial PPTases . Dose-response assays (IC50 comparisons) and competitive binding studies (Ki values) differentiate off-target effects.

Q. How do hydrogen-bonding networks in This compound crystals affect solubility and stability?

  • Methodological Answer: XRD analysis of analogous compounds shows N–H⋯O chains increase melting points but reduce aqueous solubility. Stability studies (TGA/DSC) under humidity/temperature stress correlate degradation rates with intermolecular interactions. Co-crystallization with coformers (e.g., succinic acid) disrupts H-bonding, improving dissolution profiles .

Methodological Considerations Table

ParameterTechnique/ApproachReference
Synthesis Yield N-methylisatoic anhydride (1.5 equiv.), glacial acetic acid, 100°C, 12–24 h
Purity Validation HPLC (C18, acetonitrile/water), HRMS ([M+H]+ deviation < 0.001 Da)
Conformational Analysis XRD (dihedral angles, H-bonding), IR (amide I/II bands)
Mechanistic Studies DFT calculations (transition states), isotopic labeling (e.g., D₂O for H/D exchange)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.